Cas no 2104695-19-2 (5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid)

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a brominated dihydrobenzofuran derivative featuring a carboxylic acid functional group at the 7-position. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive sites for further functionalization. The bromine substituent enhances its utility in cross-coupling reactions, while the methyl group contributes to steric and electronic modulation. Its dihydrobenzofuran core offers structural rigidity, making it useful in designing bioactive molecules. The carboxylic acid moiety allows for straightforward derivatization, enabling applications in amide or ester formation. This compound is typically employed in medicinal chemistry for scaffold diversification.
5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid structure
2104695-19-2 structure
Product Name:5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid
CAS No:2104695-19-2
MF:C10H9BrO3
MW:257.080662488937
MDL:MFCD31922719
CID:4710971
Update Time:2025-10-30

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid
    • BrC=1C=C(C2=C(CCO2)C=1C)C(=O)O
    • 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid
    • MDL: MFCD31922719
    • Inchi: 1S/C10H9BrO3/c1-5-6-2-3-14-9(6)7(10(12)13)4-8(5)11/h4H,2-3H2,1H3,(H,12,13)
    • InChI Key: BUNOKYNXWIHLRS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C2=C(C=1C)CCO2

Computed Properties

  • Exact Mass: 255.97351 g/mol
  • Monoisotopic Mass: 255.97351 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.5
  • Molecular Weight: 257.08

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid Pricemore >>

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Additional information on 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic Acid: A Comprehensive Overview

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid, with the CAS number 2104695-19-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a benzofuran ring system with substituents at positions 4 and 5, as well as a carboxylic acid group at position 7. These structural features contribute to its unique chemical properties and potential biological functions.

The synthesis of 5-bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the process. These advancements not only improve the efficiency of production but also pave the way for large-scale manufacturing, which is crucial for its potential applications in pharmaceuticals.

The chemical properties of this compound are heavily influenced by its functional groups. The bromine atom at position 5 introduces electron-withdrawing effects, which can modulate the reactivity of the molecule. Similarly, the methyl group at position 4 contributes to steric effects and may influence the conformational flexibility of the benzofuran ring. The carboxylic acid group at position 7 is particularly important, as it can participate in hydrogen bonding and other intermolecular interactions, making it a key site for functionalization in drug design.

Recent research has highlighted the potential of 5-bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid as a lead compound in anti-cancer drug development. Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve inhibition of key enzymes associated with cell proliferation and apoptosis regulation. Additionally, preclinical trials have shown that this compound has minimal toxicity to normal cells, making it a promising candidate for further investigation.

In addition to its pharmacological applications, this compound has also been explored for its potential in agrochemicals. Research indicates that it may possess insecticidal properties, particularly against agricultural pests such as aphids and beetles. The ability of this compound to disrupt insect nervous systems suggests its utility in developing eco-friendly pesticides that are less harmful to non-target species.

The stability and solubility profiles of 5-bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid are critical factors influencing its suitability for various applications. Recent studies have evaluated its stability under different storage conditions and pH levels. Results indicate that the compound maintains stability over extended periods when stored under controlled conditions. Furthermore, its solubility in common organic solvents facilitates its use in formulation development for pharmaceuticals and agrochemicals.

In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of this compound. These methods provide precise data on molecular weight, functional group identification, and stereochemistry, ensuring high-quality standards in both research and industrial settings.

The environmental impact of 5-bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is another area of growing interest. Researchers have investigated its biodegradation patterns under simulated environmental conditions. Preliminary findings suggest that this compound undergoes microbial degradation relatively quickly under aerobic conditions, reducing its persistence in ecosystems. This information is valuable for assessing its environmental safety profile and guiding responsible use in agricultural and pharmaceutical applications.

In conclusion, 5-bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid represents a versatile compound with promising applications across multiple domains. Its unique chemical structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool in drug discovery and agrochemical development. Continued research into its biological mechanisms and environmental behavior will undoubtedly unlock further potential uses while ensuring sustainable practices.

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